
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a trimethyl-substituted indole ring fused with an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the reaction of 2,4,6-trimethylaniline with acetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1H-Inden-1-one, 2,3-dihydro-: Shares a similar indole structure but lacks the trimethyl and ethanone substitutions.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another indole derivative with different functional groups.
Uniqueness: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
647009-45-8 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
1-(2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-8-5-9(2)12-7-10(3)14(11(4)15)13(12)6-8/h5-6,10H,7H2,1-4H3 |
InChIキー |
XJJKQBNGEMNOAR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C=C2N1C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
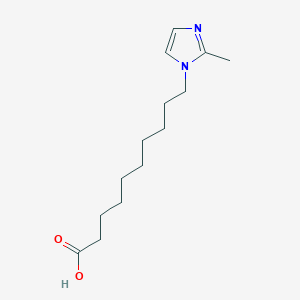
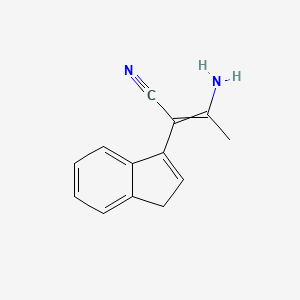
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
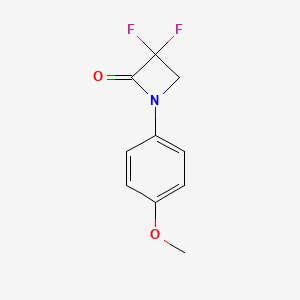
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
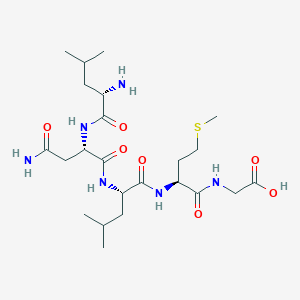
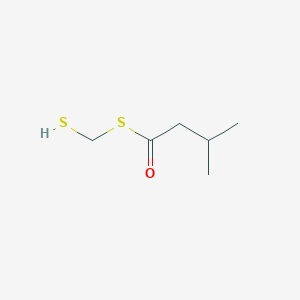

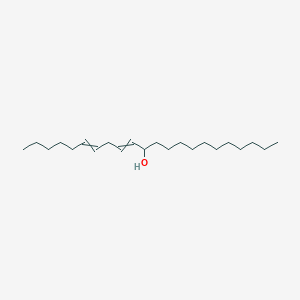
![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)
